N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide
Description
N-{4-[3-(Dimethylamino)-3-oxopropyl]phenyl}-2-furamide is a synthetic small molecule characterized by a furanamide moiety (2-furamide) linked to a phenyl ring substituted with a dimethylamino-3-oxopropyl chain.
Properties
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18(2)15(19)10-7-12-5-8-13(9-6-12)17-16(20)14-4-3-11-21-14/h3-6,8-9,11H,7,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDBAALZDQNHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide typically involves multiple steps. One common method includes the reaction of 4-(3-dimethylaminopropyl)phenylamine with 2-furoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide exhibit significant anticancer properties. A study highlighted the synthesis of furan derivatives, which demonstrated inhibition of cancer cell proliferation, particularly against breast cancer and glioblastoma cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .
Antibacterial and Antifungal Properties
The compound's structure suggests potential antibacterial and antifungal activities. A series of derivatives were synthesized and tested against various bacterial strains, showing broad-spectrum activity. Notably, compounds with a furan moiety have been linked to enhanced antimicrobial efficacy, likely due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Pharmacological Insights
Inflammation Modulation
this compound may function as an immunological modulator. Its derivatives have been studied for their effects on inflammatory mediators in conditions like arthritis and neuroinflammation. The ability to inhibit NF-κB signaling pathways positions these compounds as potential therapeutic agents for inflammatory diseases .
Neuroprotective Effects
Emerging studies suggest that this compound could be beneficial in treating neurodegenerative diseases. Its ability to modulate neuroinflammation may help protect neuronal cells from damage associated with conditions such as Alzheimer's disease .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of key intermediates through methods like Povarov reactions. Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to confirm the structure and purity of synthesized compounds .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against MDA-MB-231 cells with IC50 values in the micromolar range. |
| Study 2 | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against Staphylococcus aureus and E. coli. |
| Study 3 | Anti-inflammatory Effects | Inhibited TNF-alpha production in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analog 1: 3-{4-[(4-Chlorophenyl)Sulfamoyl]Phenyl}-N-[3-(Dimethylamino)Propyl]Propanamide
Key Features :
- Dimethylamino-propyl chain: Shared with the target compound, this group enhances solubility and may interact with amine-binding pockets in receptors.
- Molecular Weight : 625.141, suggesting moderate bioavailability challenges compared to smaller molecules.
Comparison: The target compound’s furanamide group replaces the sulfamoyl and chlorophenyl groups in this analog. The absence of a sulfamoyl group may reduce polar interactions but improve membrane permeability. The dimethylamino chain’s presence in both compounds highlights its likely role in pharmacokinetics.
Structural Analog 2: [ Compound]
Key Features :
- Dimethylamino-3-oxopropylphenyl backbone: Shared with the target compound.
- Methoxyphenyl and sulfonylbenzamide groups : These substituents may enhance binding to hydrophobic pockets or allosteric sites.
- Biological Activity : Ki values of 38.9 nM and 1000.0 nM for Bcl-X inhibition, indicating structural sensitivity in target engagement .
Comparison: The target compound’s furanamide group contrasts with the sulfonylbenzamide in this analog. The wide Ki range (38.9–1000 nM) in this analog underscores how minor structural changes (e.g., methoxy vs. furan) drastically affect potency.
Structural Analog 3: N-[2-(Furan-2-Ylmethyl-Benzylamino)Ethyl]-N-(3-Methoxypropyl)-Propanamide
Key Features :
- Furan-2-ylmethyl group : Shares the furan motif with the target compound.
- Benzylamino and methoxypropyl groups: These substituents introduce steric bulk and ether-linked flexibility .
Comparison: The target compound’s dimethylamino-oxopropyl chain replaces the methoxypropyl group in this analog. The dimethylamino group’s basicity may improve solubility and ionic interactions compared to the methoxy group’s hydrophobicity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Role of Dimethylamino Chain: Present in the target compound and analogs , this group likely contributes to solubility and receptor interactions. Its absence in ’s analog correlates with increased hydrophobicity.
- Furanamide vs. Sulfamoyl/Sulfonyl Groups : The furanamide in the target compound may reduce polar interactions compared to sulfamoyl/sulfonyl analogs but improve metabolic stability and membrane penetration.
- Impact of Aromatic Substituents : Chlorophenyl () and methoxyphenyl () groups introduce steric and electronic effects absent in the target compound, which relies on a simpler phenyl-furan system.
Biological Activity
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound is characterized by the following structural features:
- Furamide moiety : This contributes to its pharmacological properties.
- Dimethylamino group : Enhances lipophilicity and may influence receptor interactions.
The biological activity of this compound can be attributed to its interaction with specific receptors in the central nervous system (CNS). The compound is believed to act primarily as a μ-opioid receptor agonist , similar to other synthetic opioids. This interaction is crucial for its analgesic effects and potential use in pain management.
Analgesic Activity
Research indicates that compounds with similar structures exhibit significant analgesic properties. For instance, studies on related synthetic opioids have shown that they can effectively reduce pain responses in animal models through μ-opioid receptor activation . The potency of this compound in pain relief needs further investigation, but preliminary data suggest it may be comparable to established opioids.
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. In vitro studies have demonstrated that derivatives with similar dimethylamino groups can suppress neuronal cell death induced by oxidative stress, suggesting a potential role in neuroprotection . This property could be beneficial in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the dimethylamino group and the furamide structure can significantly influence potency and selectivity for various receptors. For example, variations in alkyl chain length and functional groups have been shown to impact both analgesic efficacy and side effect profiles .
Case Studies and Research Findings
- Case Study on Analgesic Efficacy :
- Neuroprotection Against Oxidative Stress :
Potential Therapeutic Applications
Given its biological activity profile, this compound may have several therapeutic applications:
- Pain Management : As a μ-opioid receptor agonist, it could serve as an alternative analgesic for chronic pain conditions.
- Neurodegenerative Diseases : Its neuroprotective properties may make it a candidate for treating diseases like Alzheimer's or Parkinson's.
- Anxiety Disorders : Preliminary research suggests potential anxiolytic effects due to its interaction with neurotransmitter systems involved in mood regulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally similar furamides (e.g., N-(4-benzoylphenyl)-5-methyl-2-furamide) involves multi-step protocols, including condensation reactions under reflux with catalysts like DMAP in DMF (60°C, 36 hours) . For the target compound, a plausible route could involve:
- Step 1 : Coupling 2-furoic acid with 4-aminophenylpropane-1,3-dione using thionyl chloride to activate the carboxylic acid.
- Step 2 : Introducing the dimethylamino group via nucleophilic substitution or reductive amination.
Optimization should employ computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and ideal solvents, as demonstrated by ICReDD’s feedback loop between computation and experimentation .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC (≥98% purity threshold, C18 column, acetonitrile/water gradient) .
- NMR : Compare H/C spectra with predicted shifts (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~3.0 ppm for dimethylamino groups).
- High-Resolution Mass Spectrometry (HRMS) to confirm the molecular ion peak (expected m/z ~330–340 Da).
Cross-referencing with analogs like N-[[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-N'-(4-fluorophenyl) ensures consistency in spectral interpretation .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and stability of this compound in aqueous media?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate hydrolysis pathways of the dimethylamino oxopropyl chain and furan ring oxidation. Use solvent models (e.g., COSMO-RS) to simulate aqueous solubility .
- Molecular Dynamics (MD) : Model interactions with water molecules to assess aggregation tendencies.
- Data Validation : Compare computational results with experimental stability tests (e.g., pH-dependent degradation studies at 25–37°C). ICReDD’s integration of computational and experimental data ensures robust validation .
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Standardization : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement. For example, test furan ring interactions with cytochrome P450 isoforms via fluorometric assays .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC₅₀ values from divergent studies. Reference protocols from pharmacological analogs like SCH-527123 (CXCR2 antagonist) to identify assay-specific artifacts .
- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., dimethylamino vs. methoxy groups) with activity trends using cheminformatics tools .
Q. What experimental designs are suitable for probing the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase Profiling : Use a panel of 50–100 recombinant kinases (e.g., ATP-binding site mutants) to identify selectivity. Include positive controls (e.g., staurosporine) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition.
- X-ray Crystallography : Co-crystallize the compound with a target kinase (e.g., EGFR or MAPK) to resolve binding modes. Precedent exists for similar furamides in structural studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
